molecular formula C6H12N2 B1426169 (3S)-3-amino-2,2-dimethylbutanenitrile CAS No. 1221283-25-5

(3S)-3-amino-2,2-dimethylbutanenitrile

Cat. No. B1426169
CAS RN: 1221283-25-5
M. Wt: 112.17 g/mol
InChI Key: UQSFIQSMBXEWAP-YFKPBYRVSA-N
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Description

(3S)-3-amino-2,2-dimethylbutanenitrile, also known as aminodimethylbutanenitrile (ADBN), is an organic compound belonging to the family of amino nitriles. It is a colorless liquid with a faint amine-like odor and is miscible in water. Aminodimethylbutanenitrile is used as a reagent in the synthesis of various pharmaceuticals, including carbapenem antibiotics and anti-cancer agents. It is also used in the synthesis of various other compounds, such as aldehydes, alcohols, and amines.

Scientific Research Applications

1. Synthesis and Structural Analysis

(3S)-3-amino-2,2-dimethylbutanenitrile is utilized in the synthesis of various organic compounds. For instance, Aelterman et al. (1999) explored its application in the direct cyclization process to yield 1-amino-2,2-dimethylcyclopropane-1-carbonitrile and other derivatives. These compounds' structural configurations were determined through X-ray crystallography, highlighting the compound's role in forming complex organic structures (Aelterman et al., 1999).

2. Role in the Formation of Heterocyclic Compounds

Elkholy and Morsy (2006) demonstrated the compound's reactivity in creating tetrahydropyrimido quinoline derivatives, which have notable applications in various fields including medicinal chemistry. This study underscores the versatility of (3S)-3-amino-2,2-dimethylbutanenitrile in synthesizing heterocyclic compounds with potential biological activities (Elkholy & Morsy, 2006).

3. Involvement in Charge Transfer Reactions

The compound plays a role in charge transfer reactions, as evidenced by Al-Attas et al. (2009), who investigated the charge transfer interactions of various amino heterocyclic donors, including derivatives of (3S)-3-amino-2,2-dimethylbutanenitrile, with chloranilic acid. This study provides insights into the electronic properties of these compounds and their potential applications in various fields like materials science (Al-Attas et al., 2009).

4. Application in Crystallography

The compound has been utilized in crystallographic studies to understand molecular configurations and interactions. Yin (2010) synthesized a related compound and analyzed its crystal structure, demonstrating the utility of (3S)-3-amino-2,2-dimethylbutanenitrile derivatives in structural chemistry and crystallography (Yin, 2010).

properties

IUPAC Name

(3S)-3-amino-2,2-dimethylbutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2/c1-5(8)6(2,3)4-7/h5H,8H2,1-3H3/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQSFIQSMBXEWAP-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)(C)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(C)(C)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S)-3-amino-2,2-dimethylbutanenitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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